Alpha-Aminosäuren und Derivate
Alpha amino acids are the building blocks of proteins, playing a crucial role in the structural integrity and functionality of living organisms. These molecules feature an alpha carbon atom bonded to an amino group (-NH2), a carboxyl group (-COOH), a hydrogen atom (H), and a side chain (R-group) that varies among different types of amino acids. The diversity in these side chains confers unique properties, enabling the formation of an extensive variety of proteins with distinct functions.
The derivatives of alpha amino acids include various modifications such as esters, amides, and conjugates, which can significantly alter their solubility, reactivity, or biological activity. For instance, N-acetyl-L-lysine is commonly used in pharmaceuticals due to its enhanced stability and bioavailability compared to the parent compound.
These derivatives find applications across multiple fields including biotechnology, pharmaceuticals, and food science. In pharmaceutical research, alpha amino acid derivatives are often utilized for developing targeted drug delivery systems or as precursors for synthesizing complex molecules. Their use in biotechnology includes their application in enzyme catalysis, biosensors, and genetic engineering.
In summary, alpha amino acids and their derivatives represent versatile compounds with broad applications, driven by their fundamental role in protein synthesis and their potential to be chemically modified for specialized uses.

Struktur | Chemischer Name | CAS | MF |
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3,6-Dihydro-2,5-bis(1-methylpropyl)-6-oxo-2H-1,3,4-oxadiazine-2-carboxylic acid; (1'S,1''S,2S)-form, Et ester | 2247469-77-6 | C14H24N2O4 |
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5,6-Dihydro-3,6-bis(1-methylpropyl)-4-oxo-4H-1,2,5-oxadiazine-6-carboxylic acid; (1'S,1''S,6R)-form, Et ester | 2247469-73-2 | C14H24N2O4 |
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Cyclo(4-hydroxyprolylphenylalanyl); (3R,7S,8aR)-form | 631922-77-5 | C14H16N2O3 |
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Cyclo(4-hydroxyprolylprolyl); (2S,5aS,10aR)-form | 1909334-57-1 | C10H14N2O3 |
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Cyclo(seryltryptophyl); (3S,6S)-form, 6ξ-Hydroxy, N1-methoxy | 1376710-65-4 | C15H17N3O5 |
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Preacinetobactin | 1268722-08-2 | C16H18N4O5 |
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Exserohilone; (-)-form, 5S,5'S-Dialcohol | 2573185-13-2 | C20H26N2O6S2 |
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Peniamidienone | 279679-12-8 | C19H23NO3 |
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Ulbactin F | 1884708-46-6 | C17H19N3O2S3 |
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Rubropunctamine; N-(1S-Carboxyethyl) | 186649-32-1 | C24H27NO6 |
Verwandte Literatur
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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2. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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4. Back matter
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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